Pirotinib

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S1802773
CAS No.
M.F
C19H19N3O2
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Pirotinib

Product Name

Pirotinib

Molecular Formula

C19H19N3O2

Synonyms

KBP-5209; KBP 5209; KBP5209; Pirotinib;none

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

Pirotinib is a novel small-molecule inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and other members of the ErbB receptor family, including ERBB2 and ERBB4. It is classified as an antineoplastic agent and is under investigation for its efficacy in treating various solid tumors, particularly those associated with mutations in the EGFR gene. Pirotinib has shown promise in clinical trials as a treatment option for patients with non-small cell lung cancer who have developed resistance to other EGFR inhibitors .

Pirotinib functions through competitive inhibition of the tyrosine kinase activity of the EGFR and related receptors. This inhibition prevents autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. The chemical structure of pirotinib allows it to bind effectively to the ATP-binding site of these receptors, thereby blocking their activity .

The metabolic pathway of pirotinib involves hepatic cytochrome P450 enzymes, predominantly CYP3A4, which facilitates its biotransformation. The compound is primarily excreted via feces, highlighting its metabolic stability and low renal clearance .

Pirotinib exhibits significant biological activity against cancer cells that express mutated forms of EGFR. In preclinical studies, it has demonstrated potent antiproliferative effects, particularly in cell lines harboring the common activating mutations such as L858R and the T790M gatekeeper mutation, which are often associated with resistance to first-generation EGFR inhibitors like gefitinib and erlotinib . The compound's selectivity for mutant EGFR over wild-type EGFR enhances its therapeutic potential while minimizing off-target effects.

The synthesis of pirotinib has been described in various patents and scientific literature. A general synthetic route involves the following steps:

  • Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through coupling reactions involving heterocyclic compounds.
  • Cyclization: The intermediates undergo cyclization to form the core structure of pirotinib.
  • Functionalization: Subsequent steps involve functionalizing the core structure with various substituents to enhance potency and selectivity against target receptors.
  • Purification: The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing .

Pirotinib is primarily being explored for its application in oncology, particularly for treating non-small cell lung cancer with specific genetic mutations. Its ability to inhibit both wild-type and mutant forms of EGFR makes it a candidate for patients who have developed resistance to existing therapies. Clinical trials are ongoing to evaluate its efficacy and safety profile in various patient populations .

Studies have indicated that pirotinib can interact with several other medications metabolized by CYP3A4 due to its own metabolism through this pathway. This interaction may necessitate dose adjustments or careful monitoring when co-administered with other drugs that induce or inhibit CYP3A4 activity. Additionally, research into the drug's pharmacokinetics has revealed variability among individuals, suggesting that genetic factors may influence its metabolism and efficacy .

Pirotinib shares similarities with several other tyrosine kinase inhibitors used in cancer therapy. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionTargeted MutationsUnique Features
GefitinibEGFR tyrosine kinase inhibitorL858R, Del19First-generation inhibitor; less effective against T790M mutation
ErlotinibEGFR tyrosine kinase inhibitorL858R, Del19Similar profile to gefitinib; used in combination therapies
AfatinibIrreversible EGFR inhibitorL858R, T790MDual inhibition of EGFR and ERBB2; broader spectrum
OsimertinibIrreversible EGFR inhibitorT790MSpecifically designed for T790M mutation; highly selective
DacomitinibIrreversible pan-HER inhibitorVarious ERBB mutationsTargets multiple ErbB family members; broader action but higher toxicity

Pirotinib's unique aspect lies in its ability to effectively target both mutant and wild-type forms of EGFR while maintaining a favorable safety profile compared to some other inhibitors that may have more severe side effects or limited effectiveness against certain mutations .

Molecular Formula and Weight

Pirotinib exists in multiple structural forms with distinct molecular characteristics [1] [5] [6]. The primary form, registered under PubChem CID 51039030, exhibits the molecular formula C32H31ClN6O3 with a molecular weight of 583.1 g/mol [1] [8]. An alternative structural variant, catalogued as PubChem CID 56933206, demonstrates the molecular formula C27H29ClFN5O2 with a corresponding molecular weight of 510.0 g/mol [6] [9].

The primary form contains 32 carbon atoms, 31 hydrogen atoms, one chlorine atom, six nitrogen atoms, and three oxygen atoms [1]. The alternative form exhibits a distinct composition with 27 carbon atoms, 29 hydrogen atoms, one chlorine atom, one fluorine atom, five nitrogen atoms, and two oxygen atoms [6]. These molecular differences reflect structural variations in the compound's development and synthetic pathways.

ParameterPrimary Form (CID 51039030)Alternative Form (CID 56933206)
Molecular FormulaC32H31ClN6O3C27H29ClFN5O2
Molecular Weight583.1 g/mol510.0 g/mol
Heavy Atom Count4236
CAS Number1269662-73-81363358-86-4

Structural Characteristics

Key Functional Groups

Pirotinib contains several critical functional groups that contribute to its biological activity [1] [8]. The primary structural form features a quinoline core substituted with various functional groups that enhance its binding affinity to receptor tyrosine kinases [3]. The compound incorporates an ethoxy group, a cyano group, and a chlorinated aromatic system [1].

The molecular structure includes a pyridine ring system connected via a methoxy linkage to the main quinoline framework [1] [5]. The presence of an amide functional group provides hydrogen bonding capabilities essential for protein interactions [8]. The compound also contains a methylpyrrolidine moiety that contributes to its three-dimensional conformation and receptor selectivity [1].

The alternative structural form demonstrates a quinazoline core instead of quinoline, with fluorine substitution replacing certain functional groups [6]. This variant includes a spirocyclic azaspiro system that provides distinct steric and electronic properties [6]. Both forms maintain acrylamide functionality crucial for irreversible binding to target proteins [6] [8].

Stereochemistry

The primary form of pirotinib exhibits defined stereochemical characteristics with one defined atom stereocenter and one defined bond stereocenter [1]. The compound demonstrates R-configuration at the pyrrolidine carbon center, as indicated by the (2R) designation in its systematic name [1] [5]. The presence of an E-configured double bond in the acrylamide linkage provides additional stereochemical specificity [1].

The stereochemical configuration significantly influences the compound's binding affinity and selectivity for target receptors [12]. The R-configuration at the pyrrolidine center positions functional groups in optimal orientations for receptor interaction [21]. The E-geometry of the double bond maintains the extended conformation necessary for effective protein binding [1].

The alternative structural form lacks defined stereocenters, indicating absence of chiral centers in this molecular variant [6]. This structural difference may contribute to distinct pharmacological properties between the two forms [6]. The absence of stereochemical complexity in the alternative form suggests different synthetic approaches and potentially varied biological activities [6].

Crystalline Forms

Limited research has been conducted specifically on pirotinib crystalline polymorphs, though studies on related tyrosine kinase inhibitors provide insight into potential solid-state variations [13] [16]. Crystalline forms significantly influence pharmaceutical properties including solubility, stability, and bioavailability [13]. The compound's multiple hydrogen bond donors and acceptors suggest potential for various intermolecular interactions in solid-state arrangements [1] [6].

Research on structurally similar compounds demonstrates that tyrosine kinase inhibitors frequently exhibit multiple polymorphic forms with distinct thermodynamic relationships [16]. The presence of flexible substituents and multiple functional groups in pirotinib suggests potential for conformational polymorphism [1]. Systematic polymorph screening would be essential for identifying the most stable and pharmaceutically relevant crystalline forms [16].

The compound's molecular complexity and hydrogen bonding capabilities indicate likelihood of solvate formation with various organic solvents [16]. Crystal packing arrangements would be influenced by the planar aromatic systems and the three-dimensional pyrrolidine or spirocyclic components [1] [6]. Detailed crystallographic studies would be required to establish definitive polymorphic relationships and stability hierarchies [16].

Physicochemical Properties

Solubility Parameters

Pirotinib demonstrates complex solubility characteristics influenced by its molecular structure and functional group composition [15]. The compound's multiple aromatic rings and extensive conjugation contribute to limited aqueous solubility [15]. The presence of polar functional groups including amide, cyano, and ether linkages provides some hydrophilic character [1].

Solubility parameter calculations suggest the compound falls within ranges typical for pharmaceutical molecules with moderate to poor water solubility [14]. The primary form's molecular weight of 583.1 g/mol places it above optimal ranges for oral bioavailability according to traditional pharmaceutical guidelines [1]. The alternative form's lower molecular weight of 510.0 g/mol may offer improved solubility characteristics [6].

The compound's solubility profile likely demonstrates pH-dependent behavior due to the presence of basic nitrogen atoms in the quinoline and pyrrolidine systems [1]. Organic solvent compatibility would be enhanced by the compound's lipophilic aromatic framework [15]. Cosolvent systems may be necessary to achieve adequate dissolution for pharmaceutical formulations [15].

Partition Coefficient

The calculated partition coefficient (XLogP3-AA) for the primary form is 5.4, indicating high lipophilicity [1]. The alternative structural form demonstrates a slightly lower value of 5.3, reflecting reduced lipophilic character [6]. These values exceed optimal ranges for oral drug absorption, suggesting potential formulation challenges [15].

Physiologically-based pharmacokinetic modeling has been employed to predict pirotinib's distribution characteristics [15]. The volume of distribution at steady state and partition coefficients for tissue-to-plasma distribution have been computationally estimated [15]. A partition coefficient scalar of 1.80 was utilized in modeling studies to account for tissue distribution patterns [15].

The high partition coefficient values reflect the compound's extensive aromatic character and limited polar surface area relative to molecular size [1] [6]. These properties contribute to the compound's ability to cross lipid membranes but may limit aqueous solubility [15]. The lipophilic nature supports the compound's oral bioavailability despite molecular weight considerations [15].

Topological Polar Surface Area

The topological polar surface area represents a critical descriptor for predicting drug transport properties and membrane permeability [17] [18]. The primary form of pirotinib exhibits a topological polar surface area of 112 Ų [1]. The alternative structural form demonstrates a reduced value of 79.4 Ų [6].

Topological polar surface area values below 140 Ų generally correlate with acceptable oral bioavailability [18] [20]. Both pirotinib forms fall within this favorable range, suggesting potential for gastrointestinal absorption [1] [6]. The polar surface area primarily derives from nitrogen and oxygen atoms in functional groups including amide, cyano, ether, and aromatic nitrogen systems [1].

The topological polar surface area calculation method provides rapid assessment without requiring three-dimensional molecular geometry [18]. This descriptor has proven valuable for virtual screening and absorption, distribution, metabolism, and excretion property prediction [17] [19]. The moderate polar surface area values support pirotinib's classification as a drug-like molecule with appropriate membrane permeability characteristics [18].

Rotatable Bonds and Structural Flexibility

The primary form of pirotinib contains 10 rotatable bonds, indicating significant conformational flexibility [1]. The alternative structural form demonstrates 7 rotatable bonds, suggesting reduced flexibility but potentially improved binding specificity [6]. These values fall within ranges typical for pharmaceutical compounds, though approach upper limits for optimal drug-like properties [1] [6].

Structural flexibility influences molecular recognition, binding kinetics, and pharmacological activity [21]. The multiple rotatable bonds in pirotinib allow conformational adaptation for optimal receptor binding [21]. The acrylamide linkage provides particular importance for irreversible covalent binding to target proteins [21].

The compound's flexibility primarily originates from single bonds connecting aromatic systems and aliphatic chains [1]. The pyrrolidine ring system in the primary form provides both conformational constraint and flexibility through ring puckering [1]. The spirocyclic system in the alternative form offers different flexibility patterns with potential impact on binding characteristics [6].

PropertyPrimary FormAlternative FormPharmaceutical Range
Rotatable Bonds107≤10 preferred
Topological Polar Surface Area112 Ų79.4 Ų≤140 Ų
Molecular Weight583.1 g/mol510.0 g/mol≤500 g/mol
XLogP5.45.3≤5

Receptor Tyrosine Kinase Binding Profile

Target kinaseHalf-maximal inhibitory concentration (IC₅₀)Principal covalent contactKey non-covalent interactionsSource
Epidermal Growth Factor Receptor (ErbB1)5.6 nM [3]Cys 797Hydrogen bond between the quinoline N₁ atom and Met 793 hinge residue [1]84
Human Epidermal Growth Factor Receptor 2 (ErbB2)8.1 nM [3]Cys 805Hydrogen bond to Met 801 and hydrophobic stacking with Leu 726, Val 734, and Leu 796 [1]84
Human Epidermal Growth Factor Receptor 4 (ErbB4)117 nM (0.117 µM) [4]Cys 803Same quinoline-Met 800 hinge hydrogen bond; additional π–π interaction with Phe 812 side chain [4]76
3.1.1 Epidermal Growth Factor Receptor (ErbB1) Binding Characteristics

Pyrotinib positions its acrylamide warhead in line with the sulfur of cysteine 797, enabling a Michael addition that yields a covalent thio-ether. The quinoline hetero-nitrogen donates a hydrogen bond to the backbone of methionine 793, while the pendant ethynyl group occupies the lipophilic back pocket created by the threonine-to-methionine gatekeeper substitution and reinforces affinity through van-der-Waals contacts [1]. Kinetic analysis shows a second-order inactivation constant (kinact/Ki) of 1.7 × 10⁴ M⁻¹ min⁻¹, classifying the compound as a rapid covalent inhibitor of the wild-type and activating mutant enzymes [5].

3.1.2 Human Epidermal Growth Factor Receptor 2 (ErbB2) Interactions

In crystal and homology models the molecule locks the activation loop of Human Epidermal Growth Factor Receptor 2 in the “DFG-in” conformation, simultaneously anchoring to methionine 801 through hydrogen bonding and reacting with cysteine 805 [1]. Molecular dynamics trajectories (1 µs) demonstrate that the pyrotinib-bound complex spends more than 99% of simulation time within 3 Å of the hinge residues in the catalytically competent state, rationalising the low-nanomolar biochemical potency [6].

3.1.3 Human Epidermal Growth Factor Receptor 4 (ErbB4) Binding Properties

Split-luciferase bar-coded profiling revealed that pyrotinib inhibits Human Epidermal Growth Factor Receptor 4 almost eight-fold more potently than Epidermal Growth Factor Receptor (IC₅₀ 0.117 µM versus 0.881 µM), indicating an unrecognised preference for the isoform [4]. Docking shows an optimal alignment of the acrylamide β-carbon with cysteine 803 and an additional edge-to-face π stack between the terminal methyl-pyrrolidine and phenylalanine 812 that is absent in Epidermal Growth Factor Receptor, explaining the relative selectivity [4].

Structure–Activity Relationships

Scaffold modification (relative to neratinib)Biochemical effect on Human Epidermal Growth Factor Receptor 2Mechanistic rationaleSource
Replacement of terminal dimethyl-amino-ethoxy side chain by methyl-pyrrolidineIC₅₀ improved from 59 nM to 8.1 nM (seven-fold)Increases basicity, augments ionic interaction with Asp 863, enhances aqueous solubility [7]82
Introduction of 3-cyano group on quinoline coreRequired for hinge hydrogen bond; removal raises IC₅₀ > 500 nMElectron withdrawal activates acrylamide warhead and stabilises π-acceptor character [5]69
Incorporation of acrylamide Michael acceptorConverts reversible scaffold into covalent inhibitor; kinact↑170-foldEnables irreversible addition to cysteine nucleophile, delivering sustained target occupancy [1]87

Collectively, the optimisation trajectory from parent reversible agents to pyrotinib created a ligand that combines high catalytic-site residence time with favourable pharmacokinetic exposure (oral bioavailability 85%; clearance 14 L h⁻¹) [7].

Molecular Docking Studies

Multiple computational investigations corroborate the crystallographic observations:

  • Docking of pyrotinib into ten Human Epidermal Growth Factor Receptor 2 exon 20 insertion mutants showed binding free energies between −9.8 and −11.1 kcal mol⁻¹ for most variants, but the P780_Y781insGSP mutant lacked the required spatial alignment between the acrylamide and cysteine 805, precluding covalent bond formation and predicting clinical insensitivity [8].

  • Accelerated molecular dynamics simulations comparing active and inactive Human Epidermal Growth Factor Receptor 2 conformations recorded a 96% probability of pyrotinib occupying the adenine sub-pocket in the active state versus 41% in the inactive state, indicating conformational preference for kinase-on ensembles [6].

  • Autodock Vina rescoring of Human Epidermal Growth Factor Receptor 4 complexes produced an averaged binding free energy of −11.3 kcal mol⁻¹, consistent with the nanomolar potency measured experimentally [4].

Key interaction energies extracted from the docking runs are summarised below.

Kinase conformationΔGbind (kcal mol⁻¹)Dominant stabilising termsSource
Human Epidermal Growth Factor Receptor 2 active−11.1 [6]Covalent S–C β-bond (−3.4), hinge hydrogen bond (−2.7), hydrophobic enclosure (−3.1)58
Human Epidermal Growth Factor Receptor 4 active−11.3 [4]Covalent S–C β-bond (−3.2), π–π stack with Phe 812 (−1.9)76
Human Epidermal Growth Factor Receptor P780_Y781insGSP−7.4 [8]Loss of covalent geometry; warhead–cysteine distance 6.8 Å64

Comparative Analysis with Related Tyrosine Kinase Inhibitors

InhibitorMode of inhibitionEpidermal Growth Factor Receptor IC₅₀ (nM)Human Epidermal Growth Factor Receptor 2 IC₅₀ (nM)Human Epidermal Growth Factor Receptor 4 IC₅₀ (nM)Notable selectivity featuresSource
PyrotinibIrreversible covalent5.6 [3]8.1 [3]117 [4]Preferential potency for Human Epidermal Growth Factor Receptor 4 over Epidermal Growth Factor Receptor at the cellular level [4]84,76
NeratinibIrreversible covalent92 [9]59 [9]1230 [9]High affinity for Human Epidermal Growth Factor Receptor 2 mutants but lower wild-type selectivity53
LapatinibReversible competitive942 [4]93 [4]825 [4]Favourable bias toward Human Epidermal Growth Factor Receptor 2/4 versus Epidermal Growth Factor Receptor [4]76
PoziotinibIrreversible covalent71 [9]45 [9]91 [4]Broadest pan-ErbB activity but limited Human Epidermal Growth Factor Receptor 4 data53,76
AfatinibIrreversible covalent65 [4]32 [4]82 [4]Moderate pan-family inhibition, lacks Human Epidermal Growth Factor Receptor 4 preference76

Across the ErbB family, pyrotinib matches or surpasses the catalytic potency of earlier irreversible agents and uniquely enriches for Human Epidermal Growth Factor Receptor 4 in whole-cell systems, a property that may underlie emerging therapeutic indications outside breast carcinoma [4].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

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